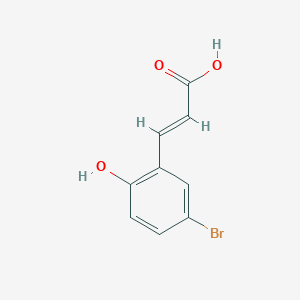

3-(5-Bromo-2-hydroxyphenyl)acrylic acid

Description

Context within the Cinnamic Acid Derivatives Family

3-(5-Bromo-2-hydroxyphenyl)acrylic acid belongs to the broad class of compounds known as cinnamic acid derivatives. Cinnamic acid itself is a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives are characterized by a phenyl ring attached to an acrylic acid moiety. nih.govrsdjournal.org These compounds are key intermediates in the biosynthesis of a vast array of natural products, including flavonoids, stilbenes, and coumarins. researchgate.net

The versatility of the cinnamic acid scaffold allows for a wide range of substitutions on the phenyl ring, leading to a diverse family of compounds with varied chemical and biological properties. The defining features of this compound are the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the phenyl ring. The introduction of a halogen, such as bromine, can significantly influence the electronic properties and biological activity of the molecule. jocpr.comresearchgate.net

Emerging Research Significance and Academic Relevance

The academic relevance of this compound stems from the well-established biological activities of the broader cinnamic acid derivative family. These compounds have been reported to possess a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. rsdjournal.orgnih.gov The presence of both a hydroxyl group and a bromine atom on the phenyl ring of this compound suggests the potential for unique or enhanced biological activities.

Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. jocpr.comresearchgate.net Consequently, there is a growing interest in synthesizing and evaluating novel halogenated cinnamic acid derivatives like the one in focus for their potential therapeutic applications.

Current State of Research and Identified Knowledge Gaps

While the broader family of cinnamic acid derivatives has been extensively studied, research specifically focused on this compound is still in its nascent stages. A significant knowledge gap exists regarding the specific biological activity profile of this compound. There is a lack of published, in-depth studies detailing its antimicrobial spectrum, antioxidant capacity, or its potential as an enzyme inhibitor or anticancer agent.

Much of the current understanding is extrapolated from the known properties of similar halogenated and hydroxylated cinnamic acids. Therefore, a clear need exists for dedicated research to elucidate the unique biological and chemical characteristics of this compound. Future research should aim to conduct comprehensive biological evaluations to determine its specific activities and potential applications, thereby filling the existing void in the scientific literature. nih.gov

Chemical Profile

The chemical identity of this compound is defined by its molecular structure and resulting physicochemical properties.

| Property | Value |

| Molecular Formula | C9H7BrO3 |

| Molecular Weight | 243.05 g/mol |

| IUPAC Name | (2E)-3-(5-bromo-2-hydroxyphenyl)acrylic acid |

| CAS Number | 6272-91-9 |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)Br)O |

This data is compiled from various chemical databases and may be subject to slight variations depending on the source.

Synthesis and Derivatization

The primary method for synthesizing this compound is through the Knoevenagel condensation reaction. researchgate.netmdpi.comrsc.org This well-established organic reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound.

In the case of this compound, the synthesis typically proceeds by reacting 5-Bromosalicylaldehyde with Malonic acid . The reaction is generally catalyzed by a weak base, such as pyridine (B92270) or piperidine, and may be carried out in a suitable solvent. orgsyn.org The initial condensation is followed by a decarboxylation step, which is often facilitated by heating, to yield the final α,β-unsaturated carboxylic acid product.

Further derivatization of this compound can be achieved through standard organic chemistry reactions involving its carboxylic acid and hydroxyl functional groups, allowing for the creation of a library of related compounds for further study.

Applications in Research

Given the known biological activities of the cinnamic acid class, this compound is a candidate for investigation in several research areas:

Antimicrobial Research: Cinnamic acid and its derivatives have demonstrated activity against a range of bacteria and fungi. researchgate.netresearchgate.net The presence of the acrylic acid moiety is believed to be important for this activity. ugm.ac.id Research into this compound could explore its efficacy against various microbial strains, including antibiotic-resistant organisms.

Antioxidant Studies: The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers. rsdjournal.org Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be instrumental in quantifying its antioxidant potential.

Enzyme Inhibition Studies: Various cinnamic acid derivatives have been shown to inhibit the activity of specific enzymes, such as tyrosinase and α-glucosidase. ugm.ac.idnih.govdoaj.org The specific substitution pattern of this compound could confer inhibitory activity against a range of enzymes, making it a target for screening in drug discovery programs.

Anticancer Research: Some cinnamic acid derivatives have exhibited cytotoxic effects against various cancer cell lines. nih.govresearchgate.netnih.govjosai.ac.jpresearchgate.netnih.gov The potential of this compound as an anticancer agent could be explored through in vitro cytotoxicity assays against a panel of human cancer cell lines.

It is important to reiterate that while the potential for these applications is high based on the properties of related compounds, specific experimental data for this compound is currently lacking.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-bromo-2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKKBQOEMLWVAQ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Principal Synthetic Routes and Reaction Mechanisms

The synthesis of 3-(5-bromo-2-hydroxyphenyl)acrylic acid, a substituted cinnamic acid derivative, primarily relies on well-established condensation and coupling reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and stereochemical purity.

Utilization of Precursor Compounds and Reagents

The most common precursor for the synthesis of this compound is 5-bromo-2-hydroxybenzaldehyde . This aromatic aldehyde contains the core phenyl ring with the required hydroxyl and bromo substituents in the correct orientation.

The other key component in the synthesis is a reagent that provides the acrylic acid moiety. Common choices include:

Malonic acid: Used in the Knoevenagel condensation, it reacts with the aldehyde to form the α,β-unsaturated carboxylic acid after decarboxylation. researchgate.net

Acetic anhydride (B1165640): Employed in the Perkin reaction, it serves as both the source of the acetyl group and a dehydrating agent. wikipedia.orgiitk.ac.inbyjus.comlongdom.orgyoutube.com The reaction is typically carried out in the presence of the sodium or potassium salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgiitk.ac.inbyjus.comlongdom.orgyoutube.com

Acrylic acid or its esters: Utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. odinity.comwikipedia.orgorganic-chemistry.org

The selection of these precursors is guided by their commercial availability and the efficiency of the chosen synthetic methodology.

| Precursor/Reagent | Role in Synthesis |

| 5-Bromo-2-hydroxybenzaldehyde | Provides the substituted phenyl ring |

| Malonic acid | Source of the acrylic acid moiety in Knoevenagel condensation |

| Acetic anhydride | Source of the acrylic acid moiety in Perkin reaction |

| Acrylic acid/esters | Coupling partner in Heck reaction |

| Palladium catalyst (e.g., Pd(OAc)₂) | Catalyst for the Heck reaction |

| Base (e.g., Triethylamine, Pyridine) | Catalyst or promoter in condensation and coupling reactions |

Key Reaction Steps and Catalysis (e.g., Heck Olefination)

Several catalytic methods can be employed to synthesize this compound.

The Knoevenagel condensation offers a straightforward approach. In this reaction, 5-bromo-2-hydroxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a small amount of piperidine. The reaction proceeds through a carbanion intermediate, followed by aldol-type condensation and subsequent decarboxylation to yield the desired acrylic acid. The reaction conditions, including solvent and catalyst, can be optimized to improve yields. researchgate.net

The Perkin reaction is another classical method for the synthesis of cinnamic acids. wikipedia.orgiitk.ac.inbyjus.comlongdom.orgyoutube.com This reaction involves the condensation of an aromatic aldehyde, in this case, 5-bromo-2-hydroxybenzaldehyde, with an acid anhydride like acetic anhydride, using the alkali salt of the acid as a base catalyst. wikipedia.orgiitk.ac.inbyjus.comlongdom.orgyoutube.com The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. Subsequent dehydration and hydrolysis yield the α,β-unsaturated acid.

The Heck reaction , a powerful palladium-catalyzed carbon-carbon bond-forming reaction, provides a modern alternative. odinity.comwikipedia.orgorganic-chemistry.org This method would involve the coupling of an aryl halide, such as 2-bromo-4-iodophenol, with acrylic acid or its esters. The reaction is catalyzed by a palladium complex, often Pd(OAc)₂, in the presence of a base like triethylamine. odinity.comwikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product and regenerate the catalyst. odinity.comlibretexts.org This method is particularly valued for its functional group tolerance. wikipedia.org

Strategic Design and Synthesis of Structural Analogues

The synthesis of structural analogues of this compound is crucial for understanding how different parts of the molecule contribute to its chemical and biological properties, a process known as establishing a structure-activity relationship (SAR).

Modifications on the Phenyl Ring and Acrylic Moiety

Modifications to the core structure can be systematically introduced to probe their effects.

Phenyl Ring Modifications:

Position and Nature of Halogen: The bromine atom at the C5 position can be moved to other positions on the phenyl ring (ortho, meta) or replaced with other halogens (e.g., chlorine, fluorine) to investigate the influence of halogen size and electronegativity.

Hydroxyl Group Position: The hydroxyl group at the C2 position can be shifted to other positions to assess the importance of its ortho-relationship to the acrylic acid side chain.

Additional Substituents: Other functional groups, such as methyl, methoxy (B1213986), or nitro groups, can be introduced onto the phenyl ring to explore the effects of electronic and steric factors. rsc.org

Acrylic Moiety Modifications:

Esterification and Amidation: The carboxylic acid group can be converted to esters or amides by reacting with various alcohols or amines. nih.gov This alters the polarity and hydrogen bonding capabilities of the molecule.

Substitution on the Double Bond: Alkyl or other groups can be introduced at the α or β positions of the acrylic acid chain to study the impact of steric hindrance and electronic effects on the conjugated system.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The systematic introduction of a wide array of substituents allows for a detailed exploration of the SAR. For instance, in related benzamide (B126) analogues, varying substituents on the phenyl ring has been shown to modulate inhibitory activity against enzymes like acetyl- and butyrylcholinesterase. nih.gov Similarly, studies on other cinnamic acid derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological activities, such as anticancer and antimicrobial properties. nih.govnih.gov

The goal is to identify which structural features are essential for a desired activity and which can be modified to enhance potency or selectivity. This information is invaluable for the rational design of new compounds with optimized properties.

| Modification Site | Example of Modification | Rationale for SAR Study |

| Phenyl Ring | Replacement of Bromine with Chlorine | Investigate the effect of halogen size and electronegativity |

| Phenyl Ring | Shifting the Hydroxyl group to C4 | Determine the importance of ortho-hydroxyl group |

| Phenyl Ring | Introduction of a methoxy group | Study electronic and steric effects of substituents |

| Acrylic Moiety | Conversion to methyl ester | Assess the impact of modifying the carboxylic acid group |

| Acrylic Moiety | Synthesis of anilide derivatives | Explore the effect of introducing an amide linkage |

Stereochemical Control and Isomeric Purity in Synthesis (e.g., E-configuration)

The double bond in the acrylic acid moiety of this compound can exist in two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more thermodynamically stable and often the desired product in synthetic preparations.

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of the synthesis.

Perkin and Knoevenagel Reactions: These reactions typically favor the formation of the more stable (E)-isomer of the cinnamic acid product. The reaction conditions can be optimized to maximize the yield of the desired (E)-isomer. However, in some cases, particularly with ortho-substituted benzaldehydes, the (Z)-isomer can be a significant byproduct. science.gov

Heck Reaction: The Heck reaction is known for its high stereoselectivity, generally yielding the (E)-isomer with high purity. organic-chemistry.org The mechanism of the reaction, particularly the syn-addition of the palladium-aryl group to the alkene followed by syn-elimination of the palladium-hydride, dictates this stereochemical outcome.

Wittig Reaction and its Variants: While not as commonly used for this specific compound, the Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for stereoselective alkene synthesis and can be designed to favor either the (E) or (Z) isomer depending on the reagents and reaction conditions.

The isomeric purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the vinylic protons can distinguish between the (E) and (Z) isomers. The biological activity of the two isomers can differ significantly, underscoring the importance of stereochemical control in the synthesis of biologically active molecules. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Determination

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides a map of the molecular skeleton.

The ¹H-NMR spectrum of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid is anticipated to present a unique pattern of signals that correspond to the distinct hydrogen atoms (protons) in its structure. The aromatic region would likely display a complex splitting pattern due to the three non-equivalent protons on the phenyl ring. The proton ortho to the hydroxyl group is expected to appear as a doublet, coupled to the adjacent proton. The other two aromatic protons would also show characteristic splitting.

The two protons of the acrylic acid's vinyl group (C=C double bond) are expected to appear as distinct signals, typically as doublets, with a large coupling constant characteristic of a trans configuration. The chemical shifts of these protons are influenced by their positions relative to the carboxylic acid and the aromatic ring. The acidic proton of the carboxyl group and the phenolic hydroxyl proton would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | N/A |

| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | Broad Singlet | N/A |

| Vinyl Proton (α to COOH) | 6.2 - 6.5 | Doublet | ~16 |

| Vinyl Proton (β to COOH) | 7.5 - 7.8 | Doublet | ~16 |

| Aromatic Proton (H-6) | 6.8 - 7.0 | Doublet | ~8.5 |

| Aromatic Proton (H-4) | 7.2 - 7.4 | Doublet of Doublets | ~8.5, ~2.5 |

| Aromatic Proton (H-3) | 7.5 - 7.7 | Doublet | ~2.5 |

Note: These are predicted values and can vary based on experimental conditions.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show nine distinct peaks corresponding to the nine carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (lowest magnetic field). The carbon atoms of the aromatic ring will resonate in the typical aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic shift. The two vinyl carbons will also have distinct chemical shifts.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 168 - 172 |

| Phenolic Carbon (C-OH) | 152 - 156 |

| Carbon-Bromine (C-Br) | 110 - 114 |

| Aromatic CH (C-3) | 134 - 138 |

| Aromatic CH (C-4) | 131 - 134 |

| Aromatic CH (C-6) | 118 - 121 |

| Aromatic Quaternary (C-1) | 125 - 128 |

| Vinyl CH (α to COOH) | 115 - 119 |

| Vinyl CH (β to COOH) | 140 - 144 |

Note: These are predicted values and can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O (carbonyl) stretching of the carboxylic acid will give a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will appear in the 1600-1650 cm⁻¹ region. The broadness of the phenolic O-H stretch, typically around 3200-3600 cm⁻¹, might be obscured by the carboxylic acid's O-H band.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 (strong, sharp) |

| Alkene / Aromatic | C=C Stretch | 1600 - 1650 |

| Aromatic Ring | C-H Bending | 690 - 900 |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrO₃), the mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity. The fragmentation pattern would likely involve the loss of a water molecule (H₂O), a carboxyl group (COOH), or a bromine atom, providing further structural clues.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Based on the analysis of its aldehyde analogue, this compound is expected to adopt a largely planar conformation in the solid state. core.ac.uk This planarity is favored by the conjugated system that extends from the phenyl ring through the acrylic acid side chain. The molecule likely exhibits a trans configuration at the C=C double bond, which is the more thermodynamically stable arrangement. core.ac.uk In the solid state, it is anticipated that molecules would be linked by intermolecular hydrogen bonds involving the carboxylic acid and hydroxyl groups, forming dimers or extended networks that define the supramolecular architecture of the crystal. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several features that result in a characteristic UV-Vis spectrum.

The chromophore in this molecule—the part responsible for absorbing light—is the entire conjugated system comprising the benzene (B151609) ring, the acrylic acid moiety (C=C double bond and C=O group), and the substituents. tanta.edu.eg The presence of this extended π-electron system, along with the lone pair electrons on the oxygen atoms of the hydroxyl and carboxyl groups, gives rise to specific types of electronic transitions. libretexts.org

The primary electronic transitions observed for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the molecule, these transitions are expected to be intense (high molar absorptivity, ε) and occur in the UV region, likely between 200 and 400 nm. libretexts.org As the extent of conjugation in a system increases, the energy required for this transition decreases, causing a shift in absorption to longer wavelengths (a bathochromic shift). libretexts.org

n → π* Transitions: This type of transition involves moving a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. uzh.ch These transitions are typically lower in energy (occur at longer wavelengths) than π → π* transitions but have a much lower probability, resulting in weak absorption bands. uzh.ch

Table 2: Expected Electronic Transitions and Absorption Regions

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (C=C, C=O, Benzene Ring) → π | 200-400 nm | High |

| n → π | n (Oxygen lone pairs) → π | >300 nm | Low |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) in a pure sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from its molecular formula, C₉H₇BrO₃, to confirm the compound's empirical formula and assess its purity. nih.gov

The molecular formula C₉H₇BrO₃ indicates that each molecule is composed of nine carbon atoms, seven hydrogen atoms, one bromine atom, and three oxygen atoms. The molecular weight of the compound is 243.05 g/mol . scbt.com Based on this information, the theoretical elemental composition can be calculated with high precision.

The validation process involves the combustion of a precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O) are collected and measured to determine the mass of carbon and hydrogen. Bromine is typically determined by other specific analytical methods, and oxygen is often determined by difference. A close agreement between the experimental and theoretical values provides strong evidence for the assigned chemical formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 44.48% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.90% |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.87% |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.75% |

| Total | 243.056 | 100.00% |

Biological Activities and Mechanistic Investigations

Antioxidant Mechanisms and Radical Scavenging Capabilities

The potential for a compound to act as an antioxidant is frequently evaluated through its ability to neutralize various reactive oxygen species (ROS). Standard in vitro assays are employed to quantify this activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the radical scavenging capacity of a compound. mdpi.comnih.gov It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. mdpi.com Despite the widespread use of this assay for evaluating acrylic acid derivatives and other phenolic compounds, specific data on the DPPH radical scavenging activity of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid, including its IC50 value, are not reported in the available literature.

Hydroxyl radicals (•OH) are highly reactive and damaging ROS, and their scavenging is a crucial antioxidant mechanism. nih.gov Similarly, superoxide (B77818) anions (O2•−) are precursors to other ROS, and their dismutation is a key cellular defense. Assays to measure the scavenging of these specific radicals are critical in characterizing an antioxidant's profile. However, no specific studies detailing the hydroxyl radical or superoxide anion scavenging capabilities of this compound were found.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of a compound to inhibit this process is a significant indicator of its antioxidant potential. While studies have investigated the lipid peroxidation inhibitory effects of various acrylic acid derivatives, specific data, including IC50 values, for this compound are not present in the reviewed scientific articles.

Anti-inflammatory Properties and Related Enzymatic Modulation

Inflammation is a complex biological response, and its modulation by chemical compounds is a key area of therapeutic research.

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. medchemexpress.comresearchgate.net The inhibition of LOX is a target for anti-inflammatory drug development. medchemexpress.comnih.gov While numerous acrylic acid derivatives have been synthesized and evaluated as lipoxygenase inhibitors, specific inhibitory concentrations (IC50 values) for this compound against lipoxygenase are not documented in the available scientific literature. nih.gov

The anti-inflammatory effects of compounds are often mediated through their interaction with various signaling pathways, such as the NF-κB pathway, and their influence on the production of pro-inflammatory cytokines like TNF-α and interleukins. mdpi.com Investigations into how a compound modulates these pathways provide insight into its mechanism of action. nih.gov There is currently no available research detailing the specific effects of this compound on these inflammatory pathways.

Antimicrobial Efficacy and Spectrum of Activity

The antimicrobial potential of compounds structurally related to this compound has been a subject of investigation, with studies exploring their activity against a range of pathogenic microorganisms.

Antibacterial Studies Against Model Organisms (e.g., E. coli, S. aureus)

While direct studies on the antibacterial activity of this compound are not extensively documented, research on related p-hydroxyphenyl acrylate (B77674) derivatives provides some insights. The antimicrobial activity of these derivatives is often attributed to the acryl group. researchgate.netnih.gov Compounds that feature an acryl or acryloxy group attached to a phenyl moiety have demonstrated notable antimicrobial activities. researchgate.netnih.gov The stereoelectronic effect of the phenyl group is considered an important factor for this activity. researchgate.netnih.gov

For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5.0 mg/mL. nih.gov In a broader context, polymers derived from acrylic acid have also been shown to possess antimicrobial properties against both Staphylococcus aureus and Escherichia coli. mdpi.com These findings suggest that the acrylic acid backbone, a key feature of this compound, is a crucial component for antibacterial action.

Antifungal Investigations (e.g., C. albicans)

Similar to the antibacterial studies, direct antifungal investigations on this compound are limited. However, research on related structures offers valuable information. For example, p-hydroxyphenyl acrylate derivatives have been assessed for their activity against fungi such as Aspergillus fumigatus and Penicillium pinphilum. nih.gov The antifungal activity, much like the antibacterial effects, is primarily ascribed to the acryl group within the molecule. nih.gov

Antiproliferative and Antitumor Research (Excluding Clinical Human Trials)

The potential of this compound and its analogs as anticancer agents has been explored through various in vitro studies, focusing on their cytotoxic effects and the molecular mechanisms driving cancer cell death.

In Vitro Cytotoxicity Against Cancer Cell Lines

A derivative of the core structure, 4-[3-(5-Bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one, has demonstrated significant antiproliferative activity against a panel of cancer cell lines. researchgate.net This compound was particularly effective against leukemia cell lines, with a growth inhibition 50 (GI50) value of 0.0351 μM against the SR leukemia cell line. researchgate.net It also showed submicromolar total growth inhibition (TGI) against CCRF-CEM, HL-60, and MOLT-4 leukemia lines. researchgate.net Furthermore, high cytotoxic activity was observed against non-small cell lung cancer (NCI-H322M, EKVX), colon cancer (HCT-116), ovarian cancer (OVCAR-3), and breast cancer (MCF7) cell lines. researchgate.net

Another related compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, exhibited moderate cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL. researchgate.net The broader class of acrylate derivatives has also been investigated, with methyl acrylate ester 6e showing potent cytotoxicity against MCF-7 cells with an IC50 of 2.57 ± 0.16 μM. rsc.org These findings underscore the potential of the bromo-hydroxyphenyl acrylic acid scaffold in developing new anticancer agents.

Table 1: In Vitro Cytotoxicity of 4-[3-(5-Bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one

| Cell Line | Cancer Type | GI50 (μM) |

| SR | Leukemia | 0.0351 |

| OVCAR-3 | Ovarian Cancer | 0.248 |

Data sourced from a study on pyrazolyl thiazolinone hybrids. researchgate.net

Mechanisms of Apoptosis Induction and Genotoxic Stress in Cellular Models

Compounds containing an acrylate group are known to induce apoptotic cell death, a key mechanism for their anticancer effects. nih.gov For instance, certain acrylic acid derivatives have been shown to accelerate late-secondary cellular apoptosis. nih.gov The generation of reactive oxygen species (ROS) and nitric oxide (NO) can lead to the activation of p53, resulting in DNA damage in cancer cells. nih.gov

One study on an acrylate-based derivative, compound 4b, demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Treatment with this compound at its IC50 concentration led to an increase in late-stage apoptotic cells from 0.24% in the control group to 12.62%. nih.gov Furthermore, some benzofuran (B130515) derivatives are known to induce apoptosis through the activation of caspases-3, -8, and -9, which is associated with the release of cytochrome c from mitochondria. nih.gov These mechanistic insights into related compounds suggest that this compound could potentially exert its anticancer effects through similar pathways involving the induction of apoptosis and genotoxic stress.

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several natural products and synthetic compounds exert their anticancer effects by inhibiting tubulin polymerization. rsc.orgresearchgate.net Acrylate derivatives have emerged as potential tubulin polymerization inhibitors. rsc.org

A study on a series of acrylic acid and acrylate ester derivatives revealed their potential to inhibit tubulin polymerization. rsc.org The most potent compound from this series, methyl acrylate ester 6e, demonstrated 81.16% inhibition of β-tubulin polymerization, which was comparable to the positive control, Combretastatin A-4 (CA-4), with 82.82% inhibition. rsc.org This inhibition of tubulin polymerization often leads to cell cycle arrest at the G2/M phase. rsc.orgnih.gov For instance, compound 6e was found to increase the percentage of MCF-7 cells in the G2/M phase from 8.20% to 29.96%. rsc.org Similarly, another acrylic acid derivative, compound 4b, also showed a significant inhibitory effect on β-tubulin polymerization (80.07% inhibition) and induced cell cycle arrest at the G2/M stage. nih.govresearchgate.net These findings suggest that the acrylic acid moiety is a key pharmacophore for tubulin polymerization inhibition, indicating a potential mechanism of action for this compound.

Table 2: Tubulin Polymerization Inhibition by Acrylate Derivatives

| Compound | % Inhibition of β-tubulin Polymerization |

| Methyl acrylate ester 6e | 81.16% |

| Acrylic acid 4b | 80.07% |

| Combretastatin A-4 (Control) | 82.82% |

Data from studies on novel acrylate-based derivatives. rsc.orgnih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. The balance between histone acetylation and deacetylation is vital for normal cellular function, and its dysregulation is often observed in diseases like cancer. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, with several compounds approved for cancer treatment.

Currently, there is no specific research available in the public domain that details the direct inhibitory activity of this compound against histone deacetylases (HDACs). Scientific literature has not yet characterized its potential as an HDAC inhibitor or its effects on the various HDAC isoforms.

Inhibition of Farnesyl Protein Transferase and Angiogenesis in Cellular and In Vitro Systems

Farnesyl Protein Transferase (FPTase) Inhibition

Farnesyl protein transferase is an enzyme that catalyzes the attachment of a farnesyl group to specific protein targets, a process known as farnesylation. This post-translational modification is critical for the function of several proteins involved in cellular signaling pathways, including the Ras family of small GTPases, which are frequently mutated in human cancers. The inhibition of FPTase has been a significant focus of anti-cancer drug development.

There is currently no available scientific literature or data to suggest that this compound acts as an inhibitor of farnesyl protein transferase.

Angiogenesis Inhibition

Angiogenesis is the physiological process through which new blood vessels form from pre-existing ones. This process is tightly regulated in healthy tissues but becomes pathological when dysregulated, playing a critical role in tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen. Key signaling molecules, such as Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR), are central to initiating and sustaining angiogenesis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.

Specific studies on the direct effect of this compound on angiogenesis in cellular or in vitro models have not been reported in the available scientific literature.

Molecular Targeting and Receptor Agonism/Antagonism

Retinoid-X-Receptor (RXR) Agonistic Activity

The Retinoid-X-Receptor (RXR) is a type of nuclear receptor that plays a pivotal role in regulating gene transcription involved in cell differentiation, proliferation, and metabolism. RXRs are unique in their ability to form heterodimers with many other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs). An RXR agonist is a compound that binds to and activates the receptor. Some RXR agonists, like bexarotene, are used in cancer therapy.

There is no published research indicating that this compound possesses agonistic activity at the Retinoid-X-Receptor (RXR). Structure-activity relationship studies of known RXR agonists have not included this particular compound.

Exploration of Other Potential Biomolecular Targets (e.g., VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. The binding of its ligand, VEGF, to the extracellular domain of VEGFR2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, fundamental steps in the formation of new blood vessels. Because of its central role in tumor angiogenesis, VEGFR2 is a major target for the development of anti-cancer drugs, including tyrosine kinase inhibitors and monoclonal antibodies.

Detailed investigations into the biomolecular targets of this compound are not extensively documented. Specifically, there are no available studies that explore its potential to bind to or inhibit the activity of VEGFR2.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that forecasts the most likely orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor), to form a stable complex. nih.gov This technique is extensively utilized to understand and predict the interactions between potential drug candidates and their protein targets. nih.govresearchgate.netnih.govresearchgate.net

Molecular docking simulations have been instrumental in predicting how 3-(5-Bromo-2-hydroxyphenyl)acrylic acid and its derivatives interact with various protein targets. These studies compute the binding affinity, often represented as a docking score or binding energy, which signifies the strength of the ligand-protein interaction. A more negative binding energy typically corresponds to a more stable and potent interaction.

For example, derivatives of this compound have been docked into the active sites of enzymes like urease, revealing significant inhibitory potential. nih.gov These studies predict that the ligand fits well within the binding pocket of the enzyme. The calculated binding affinities from such studies provide a quantitative measure of the potential efficacy of the compound as an inhibitor.

Table 1: Predicted Binding Affinities of this compound and its Derivatives with Protein Targets

| Protein Target | Ligand/Derivative | Predicted Binding Affinity (kcal/mol) |

| Urease | This compound derivative | -7.40 nih.gov |

| Antineoplastic proteins | Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | Not specified nih.gov |

Analysis of Specific Ligand-Receptor Intermolecular Contacts (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Beyond predicting binding modes and affinities, molecular docking offers a detailed view of the non-covalent interactions that anchor a ligand within a protein's active site. These interactions, primarily hydrogen bonds and hydrophobic contacts, are fundamental to the stability of the ligand-protein complex. nih.gov

In the case of this compound derivatives, the hydroxyl and carboxylic acid moieties are frequently observed to form crucial hydrogen bonds with amino acid residues in the target protein's active site. nih.gov For instance, in the active site of urease, the carbonyl group of a similar compound was shown to form three favorable hydrogen bonds. nih.gov The bromine atom and the phenyl ring often participate in hydrophobic and halogen bonding interactions, which further stabilize the ligand's position. researchgate.net These specific intermolecular contacts are critical determinants of the compound's biological activity.

Table 2: Key Intermolecular Contacts for this compound Analogues

| Protein Target | Interacting Groups on Ligand | Type of Interaction |

| Urease | Carbonyl group | Hydrogen Bonds, van der Waals nih.gov |

| Acridinedione derivative | Bromohydroxyphenyl substituent | Intramolecular O-H···O hydrogen bond researchgate.net |

| Antineoplastic proteins | Organofluorine hexahydropyrimidine (B1621009) derivative | Not specified nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net It provides valuable information about a molecule's geometry, stability, and electronic properties. nih.govmdpi.commdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For acrylic acid, the precursor to the title compound, the HOMO-LUMO energy gap has been calculated to be 5.545 eV. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater potential for biological activity. nih.govnih.gov DFT studies on related bromo-hydroxy compounds have shown that the HOMO and LUMO are distributed across the molecule, and the energy gap is a critical parameter in assessing their electronic behavior. mdpi.com

Table 3: Calculated DFT Parameters for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Acrylic Acid | Not specified | Not specified | 5.545 | researchgate.net |

| 3-Bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 | mdpi.com |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Vibrational Frequency Analysis and Spectroscopic Correlation

DFT calculations are also employed to predict the vibrational frequencies of a molecule. These theoretical predictions can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the molecular structure and assign specific vibrational modes. nih.govresearchgate.netnih.gov

For compounds structurally similar to this compound, there is often a good correlation between the calculated and experimental vibrational spectra. nih.govresearchgate.net For instance, the characteristic stretching frequencies of the C=O (carbonyl) group are typically observed in the range of 1600–1700 cm⁻¹, while C=C stretching vibrations appear around 1620–1670 cm⁻¹. nih.govnih.gov The O-H stretching vibrations are also a key feature. This correlation between theoretical and experimental data confirms the accuracy of the optimized molecular geometry. nih.gov

Advanced Drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The assessment of ADME properties is a critical step in the drug development pipeline, as these properties govern the pharmacokinetic profile of a compound. nih.govnih.govresearchgate.net In silico tools are frequently used to predict these characteristics early in the research process. nih.govnih.govresearchgate.netnih.gov

Computational predictions for compounds structurally related to this compound suggest they possess favorable drug-like properties. nih.govnih.gov These compounds often comply with established guidelines such as Lipinski's rule of five, which helps to evaluate the potential for oral bioavailability. nih.gov Key parameters like molecular weight, the number of hydrogen bond donors and acceptors, and the logarithm of the partition coefficient (logP) are assessed. Predictions for similar molecules indicate good potential for gastrointestinal absorption. nih.govresearchgate.net

Table 4: Predicted ADME and Drug-likeness Properties for a Related Chiral Thiourea Compound

| Property | Predicted Value/Status | Guideline/Rule | Reference |

| Molecular Weight (MW) | < 500 | Lipinski's Rule | nih.gov |

| Log P | < 5 | Lipinski's Rule | nih.gov |

| Hydrogen Bond Donors (HBD) | < 5 | Lipinski's Rule | nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Lipinski's Rule | nih.gov |

| Number of Rotatable Bonds (nROTB) | < 10 | Molecular Flexibility | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to establish a mathematical correlation between the structural features of a chemical compound and its physicochemical properties. mdpi.com For the compound this compound, while specific QSPR studies are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its various properties based on its molecular structure. This section will outline the theoretical framework and potential applications of QSPR for this compound, drawing upon methodologies used for structurally similar molecules like substituted cinnamic acids and other phenolic compounds. mdpi.comnih.govnih.govnih.gov

The fundamental premise of QSPR is that the properties of a molecule are encoded in its structure. By quantifying specific structural characteristics, known as molecular descriptors, it is possible to build a predictive model. The general workflow for developing a QSPR model involves several key stages: data set selection, calculation of molecular descriptors, model development using statistical methods, and rigorous model validation.

Detailed Research Findings

Research on related substituted cinnamic acids and phenolic compounds has demonstrated the utility of QSPR in predicting a range of properties, including antioxidant activity, antimicrobial effects, and reaction yields. nih.govnih.govnih.gov These studies provide a blueprint for how a QSPR model for this compound could be constructed.

Molecular Descriptors: A crucial step in QSPR is the selection of appropriate molecular descriptors that capture the essential structural information relevant to the property being modeled. For this compound, these descriptors would fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, and counts of specific atom types (e.g., bromine, oxygen).

Topological Descriptors: These describe the connectivity of atoms within the molecule and include indices such as the Wiener index, Randić index, and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are calculated using computational quantum chemistry methods (e.g., Density Functional Theory - DFT) and provide insights into the electronic properties of the molecule. nih.gov For this compound, important quantum-chemical descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons and are often correlated with reactivity and spectral properties. nih.gov

Dipole moment: This descriptor provides information about the polarity of the molecule.

Atomic charges: The distribution of partial charges on the atoms can influence intermolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is useful for predicting reactivity.

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity, which relates to the molecule's polarizability. researchgate.net

Modeling Techniques: Once a set of descriptors is calculated, a mathematical model is developed to correlate these descriptors with the property of interest. A common technique is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the data. Other more advanced techniques like Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) can also be employed to handle complex, non-linear relationships.

Model Validation: To ensure the predictive power and robustness of the QSPR model, it must be rigorously validated. This typically involves internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using an independent test set of compounds that were not used in the model development. Key statistical parameters for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE).

Hypothetical QSPR Model for Antioxidant Activity

Based on studies of other phenolic acids, a QSPR model could be developed to predict the antioxidant activity of this compound and related compounds. nih.govresearchgate.net The antioxidant activity could be experimentally determined using assays such as the DPPH radical scavenging assay.

A hypothetical QSPR model for predicting the half-maximal inhibitory concentration (IC₅₀) for DPPH radical scavenging might look like the following illustrative equation:

pIC₅₀ = β₀ + β₁(HOMO) + β₂(logP) + β₃(ASA)

where:

pIC₅₀ is the negative logarithm of the IC₅₀ value.

HOMO is the energy of the Highest Occupied Molecular Orbital.

logP is the logarithm of the octanol-water partition coefficient.

ASA is the Accessible Surface Area.

β₀, β₁, β₂, and β₃ are the coefficients determined by the regression analysis.

The following interactive data table illustrates the type of data that would be used to build such a model. The values are hypothetical and for illustrative purposes only.

| Compound Name | pIC₅₀ (Hypothetical) | HOMO (eV) (Hypothetical) | logP (Hypothetical) | ASA (Ų) (Hypothetical) |

| This compound | 4.5 | -6.2 | 3.1 | 350 |

| 3-(2-hydroxyphenyl)acrylic acid | 4.1 | -5.9 | 2.3 | 320 |

| 3-(5-Chloro-2-hydroxyphenyl)acrylic acid | 4.3 | -6.1 | 2.9 | 340 |

| Cinnamic acid | 3.5 | -6.5 | 2.1 | 300 |

This model could then be used to predict the antioxidant activity of newly designed derivatives of this compound before their synthesis, thereby guiding the development of more potent antioxidants.

Potential Applications of QSPR for this compound

Prediction of Physicochemical Properties: QSPR can be used to predict fundamental properties such as boiling point, melting point, solubility, and vapor pressure, which are crucial for chemical process design and environmental fate modeling.

Biological Activity Prediction: As illustrated with the antioxidant activity example, QSPR can be a powerful tool in drug discovery to predict various biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects. nih.gov

Toxicity Assessment: QSPR models can be developed to predict the potential toxicity of a compound, which is a critical aspect of chemical safety assessment.

Environmental Fate and Transport: Models can be built to predict properties like soil sorption, biodegradability, and bioconcentration factor, which determine the environmental impact of the compound.

Emerging Research Perspectives and Future Directions

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The core structure of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid presents a versatile scaffold for the rational design of new derivatives with improved biological properties. Researchers are employing computational modeling and structure-activity relationship (SAR) studies to predict how modifications to the molecule will affect its interaction with biological targets. Key areas of focus include altering the substitution pattern on the phenyl ring and modifying the acrylic acid moiety to enhance potency and selectivity for specific enzymes or receptors.

The synthesis of a variety of functionalized phenyl acrylates and their subsequent polymerization has been a subject of research. For instance, the creation of copolymers from different substituted phenyl acrylates allows for the fine-tuning of the resulting polymer's properties. This approach could be adapted to create derivatives of this compound with specific functionalities, potentially leading to materials with tailored biological or physical characteristics.

Exploration of Polymeric and Material Science Applications (Broader context of acrylic acids)

In the broader context of acrylic acids, their polymers are integral to numerous industrial and consumer products. Acrylic polymers are valued for their durability, clarity, and resistance to weathering, making them ideal for use in paints, coatings, adhesives, and textiles. They are key components in the production of superabsorbent polymers (SAPs) used in hygiene products due to their high water-absorbency.

The versatility of acrylic polymers stems from the ability to copolymerize acrylic acid and its esters with a range of other monomers, leading to materials with diverse properties. These polymers can be engineered to exhibit specific characteristics such as enhanced adhesion, flexibility, and water resistance.

Recent innovations are also exploring the development of bio-based and biodegradable alternatives to traditional petroleum-derived polyacrylic acid to address environmental concerns about microplastics. Research is underway to produce acrylic acid and its polymers from renewable resources, such as biomass-derived furfural, offering a more sustainable lifecycle. These bio-based polymers are being investigated for a wide array of applications, including biomedical materials, cosmetics, and coatings. The functionalization of acrylic polymers is also a key area of research, with studies focusing on creating materials for specific applications like the removal of pollutants from water.

Investigations into Biosynthetic Pathways or Natural Sources

While specific biosynthetic pathways for this compound have not been extensively detailed, the broader class of phenylpropanoids, which includes related compounds like cinnamic acid, are known to be synthesized in plants. The biosynthesis of cinnamic acid from the amino acid phenylalanine is a well-established pathway and serves as a precursor to a vast array of natural products.

Research into the biosynthesis of acrylic acid from renewable resources is an active field. Various metabolic pathways are being engineered in microorganisms to produce acrylic acid from sugars, with 3-hydroxypropionic acid (3-HP) being a key intermediate in many of these routes. While not directly related to this compound, these studies on bio-based acrylic acid production highlight the potential for developing sustainable methods for synthesizing related chemical building blocks. The natural occurrence of a related compound, 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, has been noted in plants and food, suggesting that brominated and hydroxylated phenylacrylic acids can be of natural origin.

Development of Multi-Targeting Approaches in Chemical Biology

The structure of this compound makes it a candidate for development as a multi-targeting agent. Its substituted phenyl ring and acrylic acid functional group offer multiple points for interaction with biological macromolecules. This allows for the design of molecules that can simultaneously modulate the activity of several proteins or pathways involved in a disease process.

The development of multi-target inhibitors is a growing area in drug discovery, as complex diseases often involve multiple biological targets. By designing a single molecule that can interact with several of these targets, it may be possible to achieve a more potent and durable therapeutic effect. The scaffold of this compound could be elaborated upon to incorporate additional pharmacophores, enabling it to bind to different target sites.

Integration of Advanced Analytical Techniques for Complex Biological Systems

The study of this compound and its derivatives in complex biological systems necessitates the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful tools for the detection and quantification of these compounds and their metabolites in biological matrices.

Mass spectrometry is particularly useful for identifying halogenated compounds due to the characteristic isotopic patterns of elements like bromine. This allows for the unambiguous identification of brominated derivatives in complex mixtures. Nuclear magnetic resonance (NMR) spectroscopy is another critical technique, providing detailed structural information about the parent compound and its derivatives. Diffusion-ordered NMR spectroscopy (DOSY) can be employed to study the self-assembly and aggregation of functionalized polymers in solution.

These advanced analytical methods are crucial for understanding the pharmacokinetics, metabolism, and target engagement of this compound and its analogs, providing essential data for their further development as therapeutic agents or research tools.

Compound Names

| Compound Name |

| This compound |

| 3-(4-hydroxyphenyl)acrylic acid |

| Acrylic acid |

| Cinnamic acid |

| 3-hydroxypropionic acid (3-HP) |

| 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid |

| Phenylalanine |

Interactive Data Table: Applications of Acrylic Polymers

| Application Area | Specific Uses | Key Properties Utilized |

| Coatings and Paints | Architectural coatings, industrial finishes, artist paints | Durability, weather resistance, clarity, adhesion |

| Adhesives and Sealants | Pressure-sensitive tapes, construction adhesives, sealants | Strong bonding, flexibility, environmental resistance |

| Textiles and Leather | Binders for nonwoven fabrics, leather finishing | Strength, flexibility, water resistance |

| Superabsorbent Polymers (SAPs) | Diapers, adult incontinence products, agricultural applications | High water absorbency and retention |

| Plastics and Resins | Glazing, signs, decorative emblems | Optical clarity, impact resistance, moldability |

| Water Treatment | Flocculants, dispersants | Water solubility, ability to interact with suspended particles |

| Personal Care Products | Thickeners in lotions and creams, film-formers in hair styling products | Rheology modification, film-forming properties |

| Biomedical Materials | Drug delivery systems, tissue engineering scaffolds, contact lenses | Biocompatibility, controlled release |

Q & A

Q. What are the common synthetic routes for 3-(5-Bromo-2-hydroxyphenyl)acrylic acid and its derivatives?

The synthesis typically involves sulfonamide coupling and hydrolysis steps. For example, derivatives like 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid are synthesized via:

- General Procedure A : Coupling methyl 3-amino-5-chloro-2-hydroxybenzoate with brominated sulfonyl chlorides to form intermediates (e.g., 70% yield for methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate) .

- General Procedure E : Hydrolysis of methyl esters using LiOH in THF/H₂O at 50°C to yield the carboxylic acid (e.g., 58% yield for 6j) .

Key parameters include temperature control (50–60°C), solvent selection (THF/H₂O), and stoichiometric ratios of LiOH .

Q. How is the purity and structural integrity of this compound verified in research settings?

Purity (>95% AUC) is confirmed via:

Q. What spectroscopic techniques are employed for characterizing this compound?

- ¹H NMR : Identifies aromatic proton environments (e.g., doublets at J = 8.8 Hz for para-substituted benzene rings) .

- ¹⁹F NMR : Detects fluorinated substituents (e.g., trifluoromethoxy groups at δ −60.3 ppm) .

- LCMS/HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of derivatives?

- Catalyst Screening : Use NaH or LiOH for efficient deprotonation and ester hydrolysis .

- Temperature Modulation : Higher temperatures (50–60°C) improve hydrolysis kinetics but require monitoring for decomposition .

- Solvent Optimization : THF/H₂O mixtures enhance solubility of intermediates while maintaining reactivity .

- Purification : Column chromatography (silica gel, 0–100% EtOAc/hexane) isolates pure products .

Q. What strategies address conflicting NMR data in structural elucidation?

- Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic protons in ortho/meta positions) .

- Variable Temperature NMR : Resolve dynamic effects causing peak broadening .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 6j vs. 6o) to identify substituent-induced shifts .

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations in complex derivatives .

Q. How do structural modifications influence biological activity in SAR studies?

- Electron-Withdrawing Groups : Bromine and chlorine enhance electrophilicity, improving enzyme inhibition (e.g., WD repeat-containing protein targets) .

- Hydrophobic Moieties : Pentafluorosulfanyl groups increase lipophilicity, enhancing membrane permeability (e.g., 6n vs. 6j) .

- Steric Effects : Bulky substituents like 1-cyanocyclobutyl reduce binding affinity in crowded active sites .

- Quantitative SAR (QSAR) : Computational models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Methodological Considerations

- Crystallography : SHELXL refinement for high-resolution crystal structures (twinning detection, R-factor optimization) .

- Data Reproducibility : Strict adherence to General Procedures (A, E) minimizes batch-to-batch variability .

- Contradiction Analysis : Use orthogonal techniques (e.g., XRD + NMR) to resolve ambiguous spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.